molecular formula C17H23NO4 B1613708 4-Methyl-3-(methylsulfonyl)benzoic acid CAS No. 51522-22-6

4-Methyl-3-(methylsulfonyl)benzoic acid

Cat. No.: B1613708
CAS No.: 51522-22-6
M. Wt: 305.4 g/mol
InChI Key: JMGPFPCMFPOHHV-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S. It is a white to pale yellow crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and ketones. This compound is known for its strong acidic properties and stability at room temperature, although it can decompose under the influence of heat, light, or oxidizing agents .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

Scientific Research Applications

4-Methyl-3-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical compounds, including non-steroidal anti-inflammatory drugs and anti-epileptic drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Biochemical Analysis

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s acidic nature allows it to act as a proton donor in various chemical and biological processes .

Comparison with Similar Compounds

    3-Methylsulfonylbenzoic acid: Similar in structure but with the sulfonyl group in a different position.

    4-Methylsulfonylbenzoic acid: Lacks the additional methyl group present in 4-Methyl-3-(methylsulfonyl)benzoic acid.

    4-(Methylsulfonylmethyl)benzoic acid: Contains a methylsulfonylmethyl group instead of a methylsulfonyl group.

Uniqueness: this compound is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzene ring, which influences its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

4-methyl-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-3-4-7(9(10)11)5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIOTRUPYRIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51522-22-6
Record name 3-methanesulfonyl-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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